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molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4

tert-Butyl (mesitylsulfonyl)oxycarbamate

Cat. No. B1269521
M. Wt: 315.39 g/mol
InChI Key: WVMDSNGINQNHLN-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

Mesitylenesulfonyl chloride (7.75 g, 35.4 mmol) and t-butyl N-hydroxycarbamate (4.72 g, 35.4 mmol) were dissolved in ether (150 mL). Triethylamine (4.88 mL, 35.4 mmol) was added dropwise with stirring at 0° C. The mixture was stirred at 0° C. for 1 h following the addition and the precipitate of triethylamine hydrochloride removed by filtration. The precipitate was washed twice with ether and the washings added to the filtrate. The ether was removed in vacuo and the residue was re-dissolved in the minimum volume of toluene. Petroleum ether 40-60 was added to precipitate N-t-Butoxycarbonyl-β-(mesitylsulfonyl)hydroxylamine as a white solid.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9](Cl)(=[O:11])=[O:10].[OH:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>CCOCC>[C:18]([O:17][C:16]([NH:15][O:14][S:9]([C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=1[CH3:13])(=[O:11])=[O:10])=[O:22])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
Name
Quantity
4.72 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.88 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the precipitate of triethylamine hydrochloride removed by filtration
WASH
Type
WASH
Details
The precipitate was washed twice with ether
ADDITION
Type
ADDITION
Details
the washings added to the filtrate
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in the minimum volume of toluene
ADDITION
Type
ADDITION
Details
Petroleum ether 40-60 was added
CUSTOM
Type
CUSTOM
Details
to precipitate N-t-Butoxycarbonyl-β-(mesitylsulfonyl)hydroxylamine as a white solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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